An In-depth Technical Guide to 3-Bromo-2-methyl-6-nitropyridine (CAS No. 1231930-13-4): A Versatile Building Block in Synthetic Chemistry
An In-depth Technical Guide to 3-Bromo-2-methyl-6-nitropyridine (CAS No. 1231930-13-4): A Versatile Building Block in Synthetic Chemistry
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-methyl-6-nitropyridine, a key heterocyclic building block for researchers in drug discovery and materials science. Despite its specific CAS number (1231930-13-4), detailed peer-reviewed literature exclusively focused on this compound is limited. Therefore, this guide synthesizes available data for the title compound with established protocols for structurally similar pyridines to offer predictive insights into its synthesis, reactivity, and potential applications. We will explore its physicochemical properties, provide a plausible synthetic route, and detail its expected reactivity in key cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are foundational in modern medicinal chemistry. Safety protocols for handling this class of compounds are also addressed.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. Halogenated and nitrated pyridines, such as 3-Bromo-2-methyl-6-nitropyridine, are particularly valuable synthetic intermediates. The bromine atom serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions, while the nitro group, a strong electron-withdrawing group, can activate the pyridine ring for nucleophilic aromatic substitution and can be readily reduced to an amino group for further functionalization.[2]
Physicochemical and Spectroscopic Characterization
A comprehensive understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development.
Physicochemical Properties
The key physicochemical properties of 3-Bromo-2-methyl-6-nitropyridine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1231930-13-4 | [3][4][5] |
| Molecular Formula | C₆H₅BrN₂O₂ | [3][5] |
| Molecular Weight | 217.02 g/mol | [3][4][5] |
| Appearance | Solid (predicted) | General knowledge |
Spectroscopic Data
¹H NMR Spectrum:
A ¹H NMR spectrum for 3-bromo-2-methyl-6-nitropyridine is available from ChemicalBook, which can be accessed for detailed spectral data.[6]
Predicted Spectroscopic Data: Based on the structure, the following are expected spectroscopic features:
-
¹³C NMR: Approximately six distinct signals are expected in the aromatic region, with the carbon bearing the bromine atom shifted downfield and the carbon attached to the nitro group also significantly deshielded. The methyl group will appear as an upfield signal.
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak (M+) would be expected at m/z 216 and 218.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching vibrations of the pyridine ring, and strong asymmetric and symmetric stretching vibrations for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).
Synthesis and Purification
While a specific, peer-reviewed synthetic protocol for 3-Bromo-2-methyl-6-nitropyridine is not available, a plausible and efficient synthesis can be extrapolated from established methods for the preparation of related substituted pyridines. A common strategy involves the nitration of a corresponding bromomethylpyridine precursor.
Proposed Synthetic Pathway
A logical synthetic approach would start with the bromination of 2-methyl-6-nitropyridine or the nitration of 3-bromo-2-methylpyridine. The latter is often more challenging due to the directing effects of the substituents. A more robust method would involve the synthesis of 2-methyl-6-nitropyridine followed by selective bromination.
Caption: Proposed two-step synthesis of 3-Bromo-2-methyl-6-nitropyridine.
Detailed Experimental Protocol (Predictive)
This protocol is based on established procedures for the nitration and bromination of pyridine derivatives and should be optimized for the specific substrate.
Step 1: Synthesis of 2-Methyl-6-nitropyridine
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid.
-
Addition of Starting Material: Slowly add 2-picoline to the cooled sulfuric acid while maintaining a low temperature (0-5 °C).
-
Nitration: Add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until basic.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Synthesis of 3-Bromo-2-methyl-6-nitropyridine
-
Reaction Setup: Dissolve 2-methyl-6-nitropyridine in concentrated sulfuric acid in a flask equipped with a magnetic stirrer.
-
Bromination: Add N-bromosuccinimide (NBS) portion-wise to the solution.
-
Reaction: Heat the reaction mixture (e.g., 70-80 °C) for several hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize with a base and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 3-Bromo-2-methyl-6-nitropyridine lies in its potential to undergo a variety of transformations, primarily leveraging the reactivity of the bromine and nitro substituents.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position is well-suited for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide.[7] For 3-Bromo-2-methyl-6-nitropyridine, this reaction would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position.
Sources
- 1. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. chem.libretexts.org [chem.libretexts.org]
